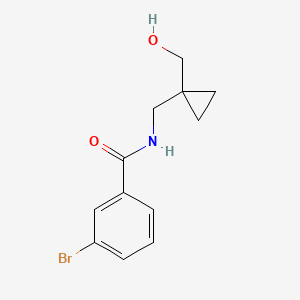
3-bromo-N-((1-(hydroxyméthyl)cyclopropyl)méthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is an organic compound containing a benzamide group (a benzene ring attached to a CONH2 group), a bromine atom, and a cyclopropyl group (a three-carbon ring). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the bromine atom, and the creation of the benzamide group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group would likely contribute to the compound’s stability and reactivity, while the bromine atom could make it a good candidate for further reactions. The cyclopropyl group could potentially add strain to the molecule, which could also affect its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzamide group, the bromine atom, and the cyclopropyl group. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The bromine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the benzamide group, the bromine atom, and the cyclopropyl group .Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont démontré des propriétés antivirales. Par exemple:
- Dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate substitués ont été étudiés comme agents antiviraux. Parmi eux, le 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre le virus de la grippe A avec une CI50 de 7,53 μmol/L et un indice de sélectivité (IS) élevé de 17,1 pour le virus CoxB3 .
- Dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide étaient des agents antiviraux puissants, avec des valeurs de CI50 allant de 0,4 à 2,1 μg/mL contre le virus Coxsackie B4 .
Structure et importance de l'indole
En résumé, l'échafaudage de l'indole, y compris 3-bromo-N-((1-(hydroxyméthyl)cyclopropyl)méthyl)benzamide, présente un immense potentiel pour diverses applications thérapeutiques. Les chercheurs continuent d'explorer ses propriétés pharmacologiques, ce qui en fait un domaine d'étude passionnant . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à nous le faire savoir ! 😊
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)11(16)14-7-12(8-15)4-5-12/h1-3,6,15H,4-5,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJTVYAQSBKXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=CC=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2561559.png)
![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)
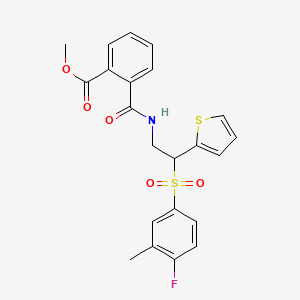
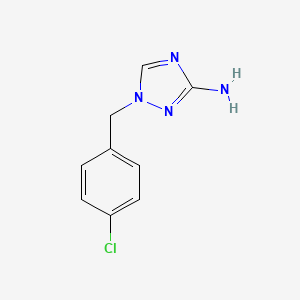
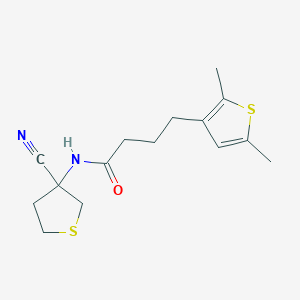

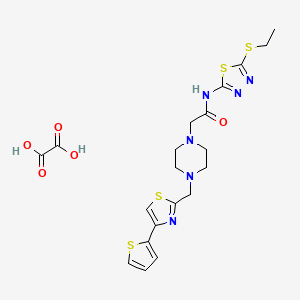
![6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2561576.png)
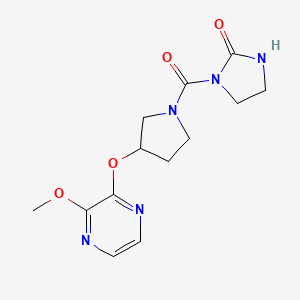

![1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2561579.png)
![N-[Cyclobutyl(phenyl)methyl]prop-2-enamide](/img/structure/B2561581.png)
